molecular formula C16H18O2 B1199413 4,4'-(Butane-1,1-diyl)diphenol CAS No. 4731-84-4

4,4'-(Butane-1,1-diyl)diphenol

Cat. No. B1199413
CAS RN: 4731-84-4
M. Wt: 242.31 g/mol
InChI Key: GXDIDDARPBFKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(Butane-1,1-diyl)diphenol is a diarylmethane.

Scientific Research Applications

Adsorption and Environmental Applications

  • Adsorption Performance : 4,4′-(Propane-2,2-diyl)diphenol, a variant of 4,4'-(Butane-1,1-diyl)diphenol, has been studied for its adsorption performance. A study by Liu et al. (2013) demonstrated its use in removing endocrine-disrupting compounds from aqueous solutions, highlighting its potential in environmental cleanup applications (Liu, Chen, Zheng, & Xu, 2013).

Chemical Synthesis and Material Science

  • Binuclear Lanthanides-Zwitterion Complexes : A study by Abu-Yamin et al. (2022) involved the synthesis of binuclear lanthanides-Zwitterion complexes using a derivative of 4,4'-(Butane-1,1-diyl)diphenol. This research adds to the understanding of complex chemical structures and their properties (Abu-Yamin, Taher, Juwhari, Al-Saraireh, & Alqasaimeh, 2022).

Polymer Chemistry and Material Science

  • Polythiourethane and Nanocomposites : Pirayesh et al. (2022) explored the use of butane-1,4-diyl bis(2-mercaptoacetate) in the preparation of neat poly(thiourethane) and its nanocomposites. This demonstrates its role in advanced material synthesis, particularly in improving thermal stability and crystallinity (Pirayesh, Qolizade, Talebi, & Salami‐Kalajahi, 2022).

properties

CAS RN

4731-84-4

Product Name

4,4'-(Butane-1,1-diyl)diphenol

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)butyl]phenol

InChI

InChI=1S/C16H18O2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,16-18H,2-3H2,1H3

InChI Key

GXDIDDARPBFKNG-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

melting_point

137.0 °C

Other CAS RN

4731-84-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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